molecular formula C5H8ClNO3 B2875977 1-Amino-3-oxocyclobutane-1-carboxylic acid hcl CAS No. 2470436-48-5

1-Amino-3-oxocyclobutane-1-carboxylic acid hcl

Cat. No.: B2875977
CAS No.: 2470436-48-5
M. Wt: 165.57
InChI Key: LCPKBMFLBUQJMN-UHFFFAOYSA-N
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Description

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H7NO3·HCl It is a derivative of cyclobutane, featuring an amino group, a keto group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine and carboxylation agent. One common method involves the use of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester as a starting material. This compound is heated in hydrochloric acid at temperatures between 155-160°C. The reaction mixture is then diluted with ether, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form various oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Oxocyclobutanecarboxylic acid: Similar in structure but lacks the amino group.

    Cyclobutanone: A simpler structure with only the keto group.

    3-Aminocyclobutanecarboxylic acid: Similar but lacks the keto group.

Uniqueness

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a keto group on the cyclobutane ring. This combination of functional groups provides it with distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-amino-3-oxocyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h1-2,6H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKBMFLBUQJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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